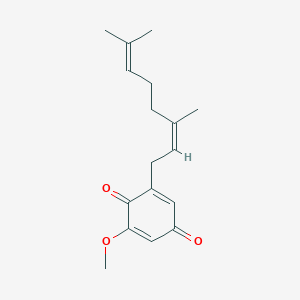

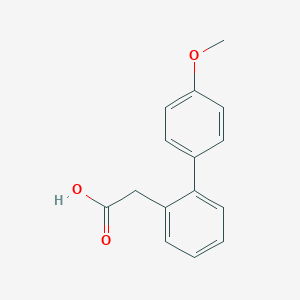

Verapliquinone B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Verapliquinone B is a natural compound that is found in various species of marine sponges. It is a quinone derivative that has been found to possess various biological activities, including anticancer, antifungal, and antiviral properties. Due to its potential therapeutic applications, Verapliquinone B has attracted significant attention from the scientific community.

Aplicaciones Científicas De Investigación

Identification and Characterization

Verapliquinone B was first identified in an Aplidium sp. (Ascidiacea) collected near Ile Verte, Brittany. It represents the first example of linear diprenylquinones of the neryl type, along with its isomers of the geranyl type (Guella, Mancini, & Pietra, 1987).

Synthesis Techniques

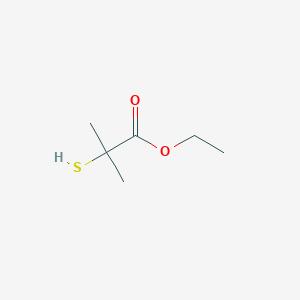

A study detailed the synthesis of naturally occurring 1,4-benzoquinones, including verapliquinone A and B, through a protocol involving microwave-accelerated Claisen rearrangement of allyl ethers (Davis, Hurst, Jacob, & Moody, 2005).

Role in Resistance Mechanisms

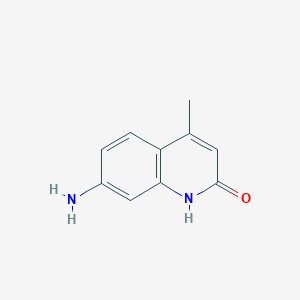

Mutations in Rv0678, a transcriptional repressor, can lead to non-target based resistance to drugs like Bedaquiline in Mycobacterium tuberculosis. Verapliquinone B, along with other compounds, was explored in the context of this resistance mechanism (Andries et al., 2014).

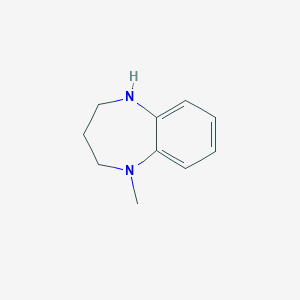

Interaction with P-glycoprotein

Research on multiple myeloma and non-Hodgkin's lymphoma indicated that verapliquinone B could play a role in modulating drug resistance mediated by P-glycoprotein, a protein associated with multidrug resistance (Dalton et al., 1989).

Antioxidant Effects

A study investigating the effects of verapliquinone B on oxidative stress in diabetic kidneys found it beneficial in reducing lipid peroxidation and enhancing antioxidant enzyme activities (Kędziora–Kornatowska et al., 2002).

Immunomodulatory Effects

Verapliquinone B has been studied for its potential immunomodulatory effects. For instance, its role in modulating cytokine production and inhibiting NF-kappa B activation in the liver was explored (Li et al., 2006).

Applications in Chemotherapy

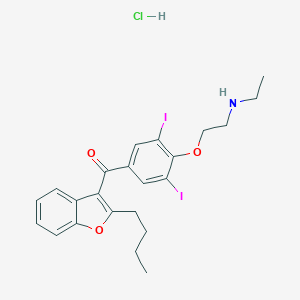

The calcium channel blocker properties of verapliquinone B suggest potential applications in enhancing the efficacy of chemotherapeutic agents and overcoming drug resistance in cancer treatments (Simpson, 1985).

Protective Effects in Ophthalmology

Research on the protective effects of verapliquinone B against H2O2-induced apoptosis in human lens epithelial cells indicates its potential application in ophthalmology (Wang, Wang, Li, & Zhang, 2014).

Propiedades

Número CAS |

109954-48-5 |

|---|---|

Nombre del producto |

Verapliquinone B |

Fórmula molecular |

C17H22O3 |

Peso molecular |

274.35 g/mol |

Nombre IUPAC |

2-[(2Z)-3,7-dimethylocta-2,6-dienyl]-6-methoxycyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C17H22O3/c1-12(2)6-5-7-13(3)8-9-14-10-15(18)11-16(20-4)17(14)19/h6,8,10-11H,5,7,9H2,1-4H3/b13-8- |

Clave InChI |

CNUQZHQKEQFDPU-JYRVWZFOSA-N |

SMILES isomérico |

CC(=CCC/C(=C\CC1=CC(=O)C=C(C1=O)OC)/C)C |

SMILES |

CC(=CCCC(=CCC1=CC(=O)C=C(C1=O)OC)C)C |

SMILES canónico |

CC(=CCCC(=CCC1=CC(=O)C=C(C1=O)OC)C)C |

Sinónimos |

verapliquinone B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

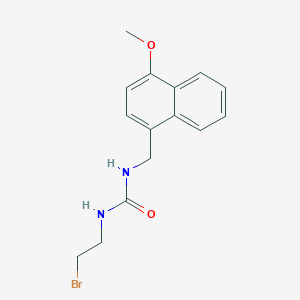

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1R,2R)-2-Methoxycyclopropyl]ethanone](/img/structure/B23011.png)

![6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B23046.png)